2,4,4-Trimethylhexane-1,6-diol
Description
Contextual Significance of Branched Diols in Modern Organic Synthesis
Branched diols are a critical class of monomers in modern organic synthesis, primarily utilized to tailor the properties of polymers such as polyesters and polyurethanes. lookchem.comontosight.ai Unlike their linear counterparts, the introduction of alkyl branches along the polymer backbone disrupts chain packing and introduces steric hindrance. This structural modification has several significant consequences for the final material's properties.
One of the most important effects of using branched diols is the reduction of polymer crystallinity. acs.orgrsc.org The irregular structure created by the branches hinders the close alignment of polymer chains, often resulting in amorphous or semi-crystalline materials. acs.orgresearchgate.net This is in contrast to polymers made from linear diols, which tend to be more crystalline. researchgate.net
Furthermore, the incorporation of branched diols typically increases the glass transition temperature (Tg) of the resulting polymers compared to those synthesized from their linear isomers. rsc.orgrsc.orgnih.gov The branches restrict the rotational freedom of the polymer chains, leading to a more rigid structure that requires more energy to transition from a glassy to a rubbery state. This is a key factor in designing polymers for applications requiring specific thermal characteristics.
The use of branched diols also influences the mechanical properties of polymers. While increased branching can lead to lower modulus in some cases, it can also enhance flexibility and extension at break. acs.orgresearchgate.netnih.gov Additionally, the introduction of hydrocarbon branches can increase the hydrophobicity of the polymer, a desirable trait for applications like coatings. acs.orgnih.gov The strategic use of branched diols allows for the fine-tuning of polymer stability, mechanical performance, and resistance to degradation. acs.orgnih.govnih.gov
Comparative Analysis of 2,4,4-Trimethylhexane-1,6-diol within the Hexane-1,6-diol Isomer Family
The properties of this compound and the polymers derived from it are best understood through comparison with its linear isomer, 1,6-hexanediol (B165255), and other branched isomers like 2,2,4-trimethylhexane-1,6-diol. The presence and position of the methyl groups are the primary determinants of the differences in their physical properties and reactivity.
The branching in this compound significantly affects the properties of polymers made from it. For instance, polyesters synthesized from linear 1,6-hexanediol are often highly crystalline, whereas those made from branched diols tend to be amorphous due to the disruption of crystal packing by the methyl groups. researchgate.net This structural difference has a direct impact on the material's clarity, solubility, and mechanical behavior. Branched polyols like this compound are known to inhibit crystallization in polyester (B1180765) resins, which can increase the shelf life of products like paints. lyondellbasell.com
In polyurethane systems, the use of non-linear, branched diols can reduce the extent of hydrogen bonding within the hard segments of the polymer network. google.com This can prevent or minimize the formation of large, rigid hard segment domains, leading to improved flexibility and clarity in the final cured polymer. google.com
The table below provides a comparative overview of the basic physical properties of this compound and its linear isomer, 1,6-hexanediol.
| Property | This compound | 1,6-Hexanediol |
| CAS Number | 3089-25-6 alfa-chemistry.com | 629-11-8 |
| Molecular Formula | C9H20O2 lookchem.com | C6H14O2 |
| Molecular Weight | 160.25 g/mol | 118.17 g/mol |
| Boiling Point | 240.3°C at 760 mmHg lookchem.com | 250°C at 760 mmHg |
| Flash Point | 104°C lookchem.com | 147°C |
| Density | 0.928 g/cm³ lookchem.com | 0.963 g/cm³ |
Note: Data for 1,6-Hexanediol is sourced from publicly available chemical databases and is provided for comparative purposes.
Overview of Key Research Avenues for this compound
The unique properties conferred by the branched structure of this compound have opened several key avenues for research and application in advanced materials.
High-Performance Polymers: The primary application of this compound is as a monomer in the synthesis of polyesters and polyurethanes. lookchem.comontosight.aimdpi.com Its incorporation is researched for creating polymers with tailored properties such as improved thermal stability, enhanced flexibility, and controlled crystallinity. These polymers are investigated for use as high-performance materials, fibers, films, and foams. ontosight.ai
Coatings and Adhesives: Research explores the use of this compound in the formulation of advanced coatings and adhesives. lookchem.com A patent application describes its use in creating adduct compositions with isocyanatoalkyltrialkoxysilanes to produce scratch-resistant clearcoats. googleapis.com The branched structure contributes to desirable properties like increased hydrophobicity and durability. acs.orgnih.gov
Specialty Lubricants: There is research into the use of diesters derived from this compound (often in a mixture with its 2,2,4-isomer) as components in synthetic lubricants. google.com These branched esters are studied for their potential to maintain liquidity at low temperatures while providing adequate lubrication over a wide temperature range, a critical requirement for applications like turbine engines. google.com
Other Potential Applications: While less established, the compound is noted as an important raw material and intermediate in general organic synthesis. lookchem.com Its derivatives are also being considered for potential use in personal care and cosmetic products due to their emollient properties, as well as in the synthesis of certain pharmaceutical compounds. ontosight.ai
Structure
3D Structure
Properties
CAS No. |
3089-25-6 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2,4,4-trimethylhexane-1,6-diol |
InChI |
InChI=1S/C9H20O2/c1-8(7-11)6-9(2,3)4-5-10/h8,10-11H,4-7H2,1-3H3 |
InChI Key |
XACKQJURAZIUES-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)CCO)CO |
Canonical SMILES |
CC(CC(C)(C)CCO)CO |
Other CAS No. |
3089-25-6 |
Origin of Product |
United States |
Elucidating Synthetic Pathways to 2,4,4 Trimethylhexane 1,6 Diol
Multi-Step Synthesis from Acetone (B3395972) Precursors
The primary route for producing 2,4,4-trimethylhexane-1,6-diol relies on a series of well-established chemical transformations starting from acetone. This process is characterized by the sequential formation of several key intermediate compounds.
Isophorone (B1672270) as a Central Intermediate in this compound Synthesis.mdpi.com
Isophorone is a pivotal intermediate in the synthesis of this compound. mdpi.com It is an α,β-unsaturated cyclic ketone that is synthesized from acetone through a base-catalyzed self-condensation reaction. mdpi.comresearchgate.net This process has been in industrial use for over 80 years and is a cornerstone for the production of various downstream chemicals. mdpi.com
The formation of isophorone from acetone is a complex reaction cascade. mdpi.com The process begins with the aldol (B89426) condensation of two acetone molecules to form diacetone alcohol. mdpi.comresearchgate.net This is followed by dehydration to yield mesityl oxide. mdpi.comresearchgate.net
Subsequently, a Michael addition reaction occurs between mesityl oxide and a third molecule of acetone, leading to the formation of 4,4-dimethylheptane-2,6-dione. mdpi.com This intermediate then undergoes an intramolecular aldol condensation, also known as a Robinson annulation, to form the six-membered ring of isophorone. samchemprasandha.comresearchgate.net The reaction conditions, including temperature and catalyst type, significantly influence the yield and selectivity towards isophorone over other condensation byproducts. samchemprasandha.comd-nb.info Basic catalysts, such as sodium hydroxide (B78521) or potassium hydroxide, are typically employed in the liquid-phase process. mdpi.com
The next step in the synthesis involves the partial hydrogenation of isophorone to produce 3,3,5-trimethylcyclohexanone. mdpi.comgoogle.com This reaction selectively reduces the carbon-carbon double bond of the α,β-unsaturated ketone while leaving the carbonyl group intact. nih.govacs.org
Palladium-based catalysts are highly effective for this transformation, demonstrating high selectivity towards the desired saturated ketone. nih.govmpg.de The reaction is typically carried out in the liquid phase, and process conditions are controlled to minimize the formation of byproducts such as trimethylcyclohexanol, which would result from the hydrogenation of the carbonyl group. google.comacs.org Studies have shown that with the right catalyst and reaction conditions, isophorone conversion rates can exceed 99.9% with a high selectivity for 3,3,5-trimethylcyclohexanone. google.com
Oxidation Pathways to Trimethyladipic Acid Isomers.mdpi.com
Following the formation of 3,3,5-trimethylcyclohexanone, the next stage is its oxidation to yield a mixture of trimethyladipic acid isomers, primarily 2,2,4- and 2,4,4-trimethyladipic acid. mdpi.com This oxidative cleavage of the cyclic ketone is a critical step.
Nitric acid is a common oxidizing agent used for this purpose. mdpi.comwikipedia.org The reaction conditions, including the concentration of nitric acid and temperature, play a crucial role in determining the ratio of the resulting trimethyladipic acid isomers. mdpi.com The mixture of these diacids is a direct precursor to the final diol.
Reduction of Trimethyladipic Acid Isomers to this compound.mdpi.com
The final step in this synthetic sequence is the reduction of the mixture of trimethyladipic acid isomers to this compound. mdpi.com This reduction converts the two carboxylic acid functional groups into primary alcohol groups. This transformation yields the target molecule, which is used in the synthesis of polyesters and other materials. mdpi.comchemicalweekly.com
Exploration of Catalytic Methodologies for this compound Production
Research into alternative and more efficient catalytic methods for the production of this compound and its precursors is ongoing. For the partial hydrogenation of isophorone, various catalysts have been investigated, including noble metals like palladium, platinum, iridium, and ruthenium, as well as non-noble metal catalysts such as Raney® Ni. rsc.org Studies have shown that the choice of solvent can significantly impact the selectivity of the hydrogenation reaction. rsc.org
Furthermore, investigations into the catalytic systems for the initial acetone condensation to isophorone aim to improve selectivity and yield. mdpi.com Both homogeneous and heterogeneous catalysts are utilized, with the latter being prominent in vapor-phase reactions. mdpi.com The development of more robust and selective catalysts could lead to more economical and environmentally friendly production routes for this compound.
Interactive Data Table: Key Compounds in the Synthesis of this compound
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
| Acetone | 67-64-1 | C3H6O | Starting Material |
| Isophorone | 78-59-1 | C9H14O | Intermediate |
| 3,3,5-Trimethylcyclohexanone | 873-94-9 | C9H16O | Intermediate |
| 2,2,4-Trimethyladipic acid | 3586-49-0 | C9H16O4 | Intermediate |
| 2,4,4-Trimethyladipic acid | 3937-65-9 | C9H16O4 | Intermediate |
| This compound | 3089-25-6 | C9H20O2 | Final Product |
| Diacetone alcohol | 123-42-2 | C6H12O2 | Intermediate |
| Mesityl oxide | 141-79-7 | C6H10O | Intermediate |
| 4,4-Dimethylheptane-2,6-dione | 1837-47-4 | C9H16O2 | Intermediate |
Homogeneous Catalysis in Branched Diol Synthesis
Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers pathways to diols under potentially milder conditions, though it is less common in large-scale industrial production compared to heterogeneous methods. One approach is the direct hydrosilylation of carboxylic acids. For instance, manganese-based complexes like [MnBr(CO)₅] have been shown to effectively catalyze the reduction of various carboxylic acids to their corresponding alcohols using silanes such as phenylsilane (B129415) as the reducing agent. nih.gov This method is notable for its high selectivity for the carboxylic acid group, leaving other functional groups like carbon-carbon double bonds intact. nih.gov
Another homogeneous route involves the hydrogenation of dicarboxylic acid esters. This two-step process first requires the esterification of 2,4,4-trimethyladipic acid, followed by hydrogenation of the resulting diester. Ruthenium-based complexes, such as those involving Triphos ligands, have demonstrated efficacy in hydrogenating dicarboxylic acids and their derivatives to diols. acs.org While effective, these homogeneous systems often rely on expensive noble metal catalysts and can present challenges in catalyst separation and recycling, which are critical considerations for industrial application. acs.orgrsc.org
Table 1: Examples of Homogeneous Catalytic Systems for Carboxylic Acid/Ester Reduction
| Catalyst System | Substrate Type | Reductant | Typical Conditions | Key Findings | Reference |
|---|---|---|---|---|---|
| [MnBr(CO)₅] | Carboxylic Acid | Phenylsilane (PhSiH₃) | Mild conditions | High selectivity for carboxylic acid reduction. | nih.gov |
| Ruthenium/Triphos | Dicarboxylic Acid / Lactone | H₂ | No fluorinated solvents required | High yields and selectivities to corresponding diols. | acs.org |
Heterogeneous Catalysis for Selective Production of this compound
Heterogeneous catalysis is the dominant method for the industrial production of diols from dicarboxylic acids, prized for its operational robustness and the ease of catalyst separation. drhazhan.com The synthesis of this compound via this route involves the high-pressure catalytic hydrogenation of 2,4,4-trimethyladipic acid or its corresponding esters. This process is analogous to the well-established industrial production of 1,6-hexanediol (B165255) from adipic acid. globallcadataaccess.orgresearchgate.net
A variety of solid catalysts are effective for this transformation. Bimetallic catalysts often show superior performance in terms of activity and selectivity. Systems such as Rhenium-Palladium (Re-Pd) supported on silica (B1680970) have achieved high diol yields (71–89%) in the hydrogenation of adipic, succinic, and glutaric acids at temperatures around 140°C. rsc.orgresearchgate.net Similarly, supported Iridium-Rhenium (Ir-Re) catalysts are also effective. researchgate.net More traditional catalysts based on cobalt, copper, or manganese are also used, typically requiring high temperatures (170–240°C) and pressures (15.0–30.0 MPa) to drive the reaction to completion. globallcadataaccess.org The choice of catalyst and support is crucial for maximizing the yield of the target diol while minimizing the formation of byproducts. researchgate.netmdpi.com
Table 2: Research Findings on Heterogeneous Hydrogenation of Dicarboxylic Acids to Diols
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Substrate | Diol Yield | Reference |
|---|---|---|---|---|---|---|
| Re-Pd | SiO₂ | 140 | 8.0 | Adipic Acid | ~89% | rsc.orgresearchgate.net |
| Ir-Re | Not specified | Not specified | Not specified | Adipic Acid | High yield | researchgate.net |
| Cobalt/Copper/Manganese | Not specified | 170 - 240 | 15.0 - 30.0 | Adipic Acid | Industrial Process | globallcadataaccess.org |
Process Optimization and Stereochemical Control in Synthetic Reactions
Optimizing the synthesis of this compound focuses on maximizing yield and purity by carefully controlling reaction parameters. In heterogeneous hydrogenation, factors such as temperature, hydrogen pressure, solvent, and catalyst composition are critical. globallcadataaccess.orgnih.gov For example, in the hydrogenation of adipic acid, catalyst selection directly influences the product distribution. Using copper-based catalysts can yield approximately 90% 1,6-hexanediol, but side reactions can still occur. researchgate.net The goal is to find conditions that favor the complete reduction of both carboxylic acid groups without promoting side reactions like hydrogenolysis or ether formation. globallcadataaccess.org
From a stereochemical perspective, this compound possesses a single chiral center at the C-2 carbon atom. The synthesis from an achiral precursor like 2,4,4-trimethyladipic acid via standard hydrogenation methods inevitably produces a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. Achieving stereochemical control to selectively synthesize one enantiomer over the other is a significant challenge. This would necessitate the use of asymmetric catalysis, employing a chiral catalyst that can differentiate between the two prochiral faces of the precursor during the reduction. While a well-established field for other functional groups, the asymmetric hydrogenation of this specific branched dicarboxylic acid to a single enantiomeric diol is not widely reported and would require dedicated research and development.
Principles of Green Chemistry in this compound Synthesis Research
The principles of green chemistry are increasingly applied to chemical manufacturing to enhance sustainability. Key considerations include improving atom economy and minimizing waste. sci-hub.se
Atom Economy and Resource Efficiency Considerations
Atom economy is a measure of how efficiently the atoms from the reactants are incorporated into the desired product. The synthesis of this compound provides a clear example of this principle.
Catalytic Hydrogenation : The reaction C₉H₁₆O₄ (acid) + 4H₂ → C₉H₂₀O₂ (diol) + 2H₂O utilizes molecular hydrogen as the reductant. The only byproduct is water, leading to a very high atom economy of 81.6%. This pathway is highly resource-efficient, converting the feedstock into the product with minimal atomic waste. rsc.org
Stoichiometric Hydride Reduction : In contrast, using a classical stoichiometric reducing agent like lithium aluminum hydride (LiAlH₄) results in poor atom economy. The reaction generates significant amounts of inorganic salts as waste, and the mass of the reagents used is far greater than the mass of the product obtained. nih.gov
The catalytic route is therefore vastly superior from a green chemistry and resource efficiency standpoint.
Table 3: Atom Economy Comparison for Diol Synthesis
| Reaction Pathway | Reactants | Products | Byproducts | Atom Economy (%) |
|---|---|---|---|---|
| Catalytic Hydrogenation | 2,4,4-trimethyladipic acid, Hydrogen (H₂) | This compound | Water (H₂O) | 81.6% |
Minimization of Reaction Byproducts and Waste Streams
A primary goal in the synthesis of this compound is the minimization of byproducts, which constitute a waste stream and complicate purification. In the catalytic hydrogenation of the precursor dicarboxylic acid, several side reactions can occur:
Incomplete Reduction : If the reaction is not driven to completion, the hydroxycarboxylic acid (6-hydroxy-2,4,4-trimethylhexanoic acid) will be present as an impurity.
Intramolecular Cyclization : Dicarboxylic acids, particularly shorter-chain ones, can sometimes form cyclic lactones under hydrogenation conditions. rsc.orgresearchgate.net
Hydrogenolysis/Etherification : At high temperatures, intermolecular dehydration between two diol molecules can form ethers, and other hydrogenolysis products may also arise. globallcadataaccess.org
Minimizing these waste streams is achieved through careful process optimization. The selection of a highly selective catalyst, such as a bimetallic system, along with precise control over temperature and pressure, can significantly increase the selectivity towards the desired diol, thereby reducing the formation of byproducts and simplifying the downstream purification process. researchgate.netrsc.org
Advanced Chemical Transformations and Polymerization Chemistry of 2,4,4 Trimethylhexane 1,6 Diol
Esterification Reactions for Functional Materials Development
Esterification of 2,4,4-trimethylhexane-1,6-diol is a key process for creating a variety of functional materials, from specialized diesters to high-performance polyesters.
Synthesis of Diesters for Specialized Research Applications
The synthesis of diesters from this compound allows for the creation of molecules with tailored properties for specific research needs. For instance, the reaction of this compound with fatty acids results in diesters with potential applications as synthetic lubricants. The branched structure of the diol contributes to diesters that can remain liquid at low temperatures. google.com An example is the formation of a diester by reacting a mixture of 2,2,4- and 2,4,4-trimethylhexane-1,6-diols with 2-ethylhexoic acid, which yields a product with a viscosity index of 79. google.com Another specialized diester, diethyl 2,2'-((2,2,4-trimethylhexane-1,6-diyl)bis(iminocarbonyl))diacetoacetate, is synthesized from diethyl acetoacetate (B1235776) and 2,4,4-trimethylhexane-1,6-diamine, a derivative of the diol. evitachem.com
The table below outlines some examples of diesters synthesized from this compound and their precursors.
| Diester Product | Reactant 1 | Reactant 2 |
| Diester for Lubricants | 2,2,4-/2,4,4-trimethylhexane-1,6-diol mixture | 2-Ethylhexoic acid |
| Diethyl 2,2'-((2,2,4-trimethylhexane-1,6-diyl)bis(iminocarbonyl))diacetoacetate | Diethyl acetoacetate | 2,4,4-Trimethylhexane-1,6-diamine |
Polycondensation Pathways to High-Performance Polyesters Utilizing this compound
This compound is a valuable monomer in the synthesis of high-performance polyesters through polycondensation reactions. mdpi.com These polyesters often exhibit desirable properties such as biodegradability and specific mechanical characteristics. The process can be carried out continuously or discontinuously and is used to create compostable moldings, biodegradable foams, and paper coating compositions. google.com
In one method, a paste is prepared from at least one aromatic dicarboxylic acid (or its diester or anhydride), at least one aliphatic dicarboxylic acid (or its diester or anhydride), and at least one dialcohol, which can include this compound. google.com Catalysts such as compounds of titanium, germanium, zinc, iron, manganese, cobalt, or zirconium are often employed. google.com For example, a polyester (B1180765) can be prepared by charging a reactor with dimethyl terephthalate, a mixture of 2,2,4- and this compound, and tetraisopropyl orthotitanate as a catalyst. epo.org
The properties of the resulting polyesters can be tailored by adjusting the composition and reaction conditions. For instance, the use of this compound in the synthesis of aliphatic polycarbonate-triols through transesterification with an aryl carbonate and a primary aliphatic triol can lead to liquid polymers with specific molecular weights. google.com
Etherification Processes Involving this compound
Information regarding specific etherification processes directly involving this compound is limited in the provided search results. While the synthesis of polyesters and polyurethanes is well-documented, dedicated research on the etherification of this particular diol to form simple ethers or polyethers is not extensively covered.
Formation of Isocyanate Derivatives from this compound Precursors
A significant application of this compound lies in its conversion to isocyanate derivatives, particularly trimethylhexamethylene diisocyanate (TMDI), which is a key component in the production of light-stable polyurethanes.
Synthetic Routes to Trimethylhexamethylene Diisocyanate (TMI)
Trimethylhexamethylene diisocyanate (TMDI) is a linear, aliphatic diisocyanate that exists as a mixture of two isomers: 2,2,4- and 2,4,4-trimethylhexamethylene diisocyanate. evonik.comnih.govnih.gov The synthesis of TMDI typically begins with the oxidation of 3,3,5-trimethyl-1-cyclohexanone to a mixture of 2,4,4- and 2,2,4-trimethyladipic acid. mdpi.com This trimethyladipic acid is then converted to 2,2,4-trimethylhexane-1,6-diamine (B3051248). mdpi.com The diamine can then be phosgenated to produce TMDI. mdpi.com
The resulting TMDI is a colorless to light yellow liquid. nih.govchemicalbook.com It is characterized by its two primary reactive isocyanate groups, which contribute to its high reactivity. evonik.com
Key Precursors in TMDI Synthesis:
3,3,5-trimethyl-1-cyclohexanone
2,4,4- and 2,2,4-trimethyladipic acid
2,2,4-trimethylhexane-1,6-diamine
Role of TMI in Light-Stable Polyurethane Research
Trimethylhexamethylene diisocyanate (TMDI) is a crucial monomer for producing light and weather-resistant polyurethanes. evonik.comepo.org Its aliphatic nature prevents the yellowing that can occur with aromatic isocyanates upon exposure to UV light. mdpi.com This makes TMDI-based polyurethanes highly suitable for applications where color stability is important, such as coatings and casting resins. epo.orgevonik.com
The unique branched structure of TMDI, with its three methyl groups, imparts several beneficial properties to the resulting polyurethanes. evonik.com These include high flexibility, a low tendency for the prepolymers to crystallize, and good compatibility with other raw materials. evonik.com The linear structure of TMDI also contributes to low viscosity in prepolymers. evonik.com
In research, TMDI is used to synthesize a range of polyurethanes with varying properties. For example, it has been used in the synthesis of polyether-based polyurethanes to study their thermal degradation behavior. researchgate.net It is also a component in the synthesis of multiblock copolymers for potential biomedical applications, where it is reacted with macrodiols to form urethane (B1682113) linkages. researchgate.net Furthermore, TMDI is used to create urethane-modified resins for coatings that require high flexibility and excellent compatibility. evonik.com
The table below summarizes the key properties and applications of TMDI in polyurethane research.
| Property of TMDI | Conferred Property to Polyurethane | Research Application |
| Aliphatic Structure | Light and weather resistance | Light-stable coatings, UV-curable resins |
| Branched, Linear Structure | High flexibility, low prepolymer viscosity, low crystallization tendency | Flexible polyurethanes, casting resins |
| High Reactivity | Efficient polymerization | Synthesis of various polyurethane structures for property analysis |
Polymerization Mechanisms and Kinetics Involving this compound as a Monomer
The structural characteristics of this compound, particularly its branched, asymmetric nature, influence the polymerization mechanisms and kinetics when it or its derivatives are used as monomers. Its derivatives are key components in the synthesis of advanced polymers such as polyurethanes and photopolymerizable resins, where the unique trimethylhexane backbone imparts specific properties to the final material.
Polyurethane Synthesis with this compound Derivatives
Derivatives of this compound, most notably the diisocyanate form, 2,2,4/2,4,4-trimethyl-1,6-diisocyanatohexane (TMDI), are pivotal in polyurethane (PU) synthesis. tandfonline.comtandfonline.com The synthesis typically involves the reaction of a diisocyanate with a polyol. In this context, TMDI, an aliphatic diisocyanate, is used to create urethane linkages. google.comresearchgate.net
The synthesis process can be tailored to produce a variety of polyurethane structures. For instance, a urethane diol precursor, bis(2-hydroxyethyl) (2,2,4-trimethylhexane-1,6-diyl)dicarbamate, can be synthesized by reacting TMDI with an excess of ethylene (B1197577) glycol in the presence of a tin(II) 2-ethylhexanoate (B8288628) catalyst. tandfonline.comtandfonline.com This reaction is typically heated to drive it to completion, followed by removal of the excess glycol. tandfonline.com
In more complex syntheses, such as the creation of multiblock copolymers for biomedical applications, TMDI acts as a bifunctional linker, connecting hydroxytelechelic oligomers (polymers with hydroxyl end-groups) like poly(p-dioxanone)-diol and poly(ε-caprolactone)-diol through the formation of urethane bonds. researchgate.net Similarly, polyurethane prepolymers can be prepared in a two-stage process. In the first stage, an asymmetric diisocyanate like TMDI is reacted with a polyol at a specific hydroxyl-to-isocyanate group ratio of less than 1 to form an isocyanate-terminated component. google.com In the second stage, a further polyol is added to react with the remaining isocyanate groups. google.com The different reactivity of the isocyanate groups in asymmetric diisocyanates like TMDI can be exploited to control the reaction sequence and the final polymer architecture. google.com
A two-step, one-pot synthesis is also a common method for preparing urethane macromonomers. This involves reacting a chosen diol with two equivalents of TMDI, often using a catalyst like dibutyltin (B87310) dilaurate, to produce urethane oligomers with isocyanate end groups. mdpi.com These isocyanate moieties are then reacted ("quenched") with a hydroxy-functional molecule, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), to yield the final macromonomer. mdpi.com
Urethane Dimethacrylate (UDMA) as a Polymerizable Derivative of this compound
One of the most significant polymerizable derivatives stemming from the 2,4,4-trimethylhexane (B91184) backbone is Urethane Dimethacrylate (UDMA). researchgate.netnih.gov This monomer, identified chemically as 1,6-bis(methacryloxy-2-ethoxycarbonylamino)-2,4,4-trimethylhexane or 7,7,9-Trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate, is a key component in various polymer-based materials, particularly in dentistry. nih.govresearchgate.netscience.govnih.gov
UDMA is synthesized from the reaction of 2,4,4-trimethylhexamethylene diisocyanate (TMDI) with two equivalents of a hydroxyalkyl methacrylate, most commonly 2-hydroxyethyl methacrylate (HEMA). mdpi.comresearchgate.net This reaction caps (B75204) the diisocyanate with methacrylate groups, which are capable of undergoing free-radical polymerization.
The structure of UDMA, featuring a flexible and asymmetric trimethylhexane core, provides a lower viscosity compared to other common dental monomers like Bisphenol A glycidyl (B131873) methacrylate (Bis-GMA). researchgate.netresearchgate.net This property is advantageous as it allows for higher filler loading in dental composites and reduces the need for low-viscosity diluent monomers. nih.gov The presence of urethane groups in the backbone allows for hydrogen bonding between monomer chains, which can influence the reactivity and mechanical properties of the resulting polymer network. researchgate.netscience.gov
Investigation of Photopolymerization Behavior of Diol-Derived Monomers
The photopolymerization kinetics of monomers derived from this compound, especially UDMA, have been extensively studied, often using photo-differential scanning calorimetry (photo-DSC). researchgate.netresearchgate.netmdpi.com These studies measure the heat flow during polymerization upon exposure to light, which allows for the determination of key kinetic parameters such as the rate of polymerization (Rp) and the final degree of double bond conversion (DBC). mdpi.comnih.gov
Research shows that UDMA-based resins are highly reactive. researchgate.net When compared to other dental resins like those based on Bis-GMA and ethoxylated bisphenol A dimethacrylate (EBADMA) at similar diluent concentrations, UDMA resins exhibit significantly higher reactivity. researchgate.net The photopolymerization of UDMA is temperature-dependent; both the maximum polymerization rate (Rp,max) and the total double bond conversion (DBCtotal) increase at elevated temperatures. mdpi.comnih.gov For instance, in one study, the Rp,max for a urethane-dimethacrylate (UrDMA) increased from 5.25 × 10⁻² s⁻¹ at 5°C to 8.42 × 10⁻² s⁻¹ at 85°C, with the final conversion rising from 63.8% to 92.2% over the same temperature range. mdpi.comnih.gov
The shrinkage-strain rate during the photopolymerization of a urethane dimethacrylate monomer has been shown to follow the autocatalytic model of Kamal and Sourour, which is often used to describe the reaction kinetics of thermoset resins. nih.gov
Table 1: Photopolymerization Kinetic Data for Urethane Dimethacrylate (UDMA) Derivatives
| Parameter | Value | Conditions / Notes | Source |
| Peak Polymerization Rate (Rp) | 0.09 s⁻¹ | Compared to 0.06 s⁻¹ for Bis-GMA and 0.07 s⁻¹ for HDDMA. | researchgate.net |
| Overall Bulk Conversion (DBC) | 70–78% | Compared to 68% for Bis-GMA and 76% for HDDMA. | researchgate.net |
| Polymerization Rate (Rp,max) | 5.25 × 10⁻² s⁻¹ | At 5 °C | mdpi.comnih.gov |
| Polymerization Rate (Rp,max) | 8.42 × 10⁻² s⁻¹ | At 85 °C | mdpi.comnih.gov |
| Double Bond Conversion (DBCtotal) | 63.8% | At 5 °C | mdpi.comnih.gov |
| Double Bond Conversion (DBCtotal) | 92.2% | At 85 °C | mdpi.comnih.gov |
Research Applications of 2,4,4 Trimethylhexane 1,6 Diol in Materials Science and Organic Synthesis
Design and Synthesis of Advanced Polymeric Materials
The asymmetric and branched structure of 2,4,4-trimethylhexane-1,6-diol is a key factor in its utility in polymer chemistry, influencing the properties of polyesters and polyurethanes.
The incorporation of branched diols like this compound into polyester (B1180765) chains disrupts the regularity of the polymer backbone. This structural irregularity hinders crystallization, leading to the formation of amorphous or semi-crystalline polyesters. Research on analogous branched diols has shown that this can lead to polymers with higher glass transition temperatures (Tg) compared to those synthesized from their linear counterparts. rsc.orgpolyestertime.comrsc.orgresearchgate.net The methyl branches on the hexane (B92381) chain increase the rotational barrier and steric hindrance, which restricts chain mobility and elevates the Tg. rsc.org
The use of secondary diols, a category that this compound can be considered part of due to its branching, generally leads to polyesters with increased amorphous character. acs.org This can be advantageous in applications requiring optical clarity and flexibility. However, the reduced crystallinity might lead to a decrease in mechanical strength and solvent resistance compared to polyesters made from linear diols. The trade-off between these properties allows for the tailoring of polyesters for specific applications. For instance, copolyesters of furandioate and adipate (B1204190) with methyl-branched diols have been shown to exhibit lower modulus but higher extension at break compared to their linear analogues. acs.org
Comparative Thermal Properties of Polyesters with Different Diols
| Diol Structure | Effect on Polyester Properties |
| Linear Diols | Increased crystallinity, lower Tg |
| Branched Diols (e.g., this compound) | Reduced crystallinity, higher Tg |
In the synthesis of polyurethanes, diols are reacted with diisocyanates to form the polymer backbone. nih.gov The structure of the diol, as part of the soft segment, significantly influences the final properties of the polyurethane. The use of an asymmetric and branched diol such as this compound can disrupt the packing of the hard segments, which are formed by the diisocyanates and chain extenders. researchgate.netresearchgate.net This disruption can lead to a lower degree of phase separation between the hard and soft segments, which in turn affects the mechanical and thermal properties of the polyurethane. researchgate.nethacettepe.edu.tr
Polyurethanes based on polyols with a hydrocarbon backbone are known to be more hydrophobic and exhibit greater resistance to acid and alkali attacks compared to conventional polyether or polyester-based polyurethanes. taylorfrancis.com The inclusion of a hydrocarbon diol like this compound can therefore enhance the chemical resistance of the resulting polyurethane. The non-linear structure of this diol can also improve the flexibility and softness of the cured polyurethane coating. google.com
While this compound is a difunctional molecule and primarily acts as a chain extender in linear polymers, its derivatives can be used in creating cross-linked networks. The diamine analogue, 2,4,4-trimethylhexane-1,6-diamine, is known to be a multifunctional crosslinker for epoxy resins and polyurethanes. biosynth.com Although the diol itself does not inherently act as a cross-linking agent due to its two hydroxyl groups, it can be a component in the synthesis of prepolymers that are later cross-linked. For instance, it can be used to synthesize polyester or polyether diols which are then reacted with polyisocyanates to form a cross-linked polyurethane network. The branched structure of the diol would influence the cross-link density and the resulting network properties, such as flexibility and toughness.
This compound as a Versatile Chemical Intermediate in Complex Organic Molecule Construction
The two hydroxyl groups of this compound offer reactive sites for a variety of chemical transformations, making it a useful building block in organic synthesis. lookchem.com These hydroxyl groups can be converted into other functional groups, allowing for the construction of more complex molecules. For example, they can be oxidized to aldehydes or carboxylic acids, or converted to leaving groups for nucleophilic substitution reactions. The chiral center at the C2 position also introduces the possibility of synthesizing stereospecific molecules, although this often requires enantioselective synthesis or resolution of racemic mixtures. While specific examples of its use in the synthesis of complex natural products or pharmaceuticals are not widely reported in readily available literature, its structure lends itself to being a precursor for various specialty chemicals.
Research into Lubricant and Solvent Applications from a Chemical Engineering Perspective
From a chemical engineering perspective, esters derived from this compound have potential applications as synthetic lubricants. The branched structure of the diol can lead to esters with low pour points and good thermal stability, which are desirable properties for lubricant base oils. The presence of methyl branches can inhibit the crystallization of the lubricant at low temperatures, thus improving its flow characteristics. The rheological properties of lubricants are a critical aspect of their performance. editionstechnip.com Esters are a known class of synthetic lubricants, and the specific structure of the alcohol component, in this case, this compound, would be expected to influence the viscosity, thermal stability, and lubricity of the resulting ester. researchgate.net
As a solvent, this compound itself has a relatively high boiling point, which could make it suitable for applications requiring a high-boiling organic solvent. lookchem.com Its diol functionality also means it can act as a hydrogen bond donor, influencing its solvency for polar compounds.
Advanced Analytical and Spectroscopic Characterization in Research of 2,4,4 Trimethylhexane 1,6 Diol and Its Derivatives
Chromatographic Techniques for Purity and Compositional Analysis
Chromatographic methods are central to the separation and quantification of 2,4,4-Trimethylhexane-1,6-diol and its derivatives from complex mixtures. These techniques are vital for monitoring reaction progress, assessing product purity, and isolating specific compounds for further analysis.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile and thermally sensitive compounds like diols and their derivatives. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation.
In a research setting, a typical HPLC method for the analysis of this compound might employ a reversed-phase C18 column. The mobile phase could consist of a gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a refractive index (RI) detector, which is sensitive to changes in the bulk solution's refractive index, or an evaporative light scattering detector (ELSD) for compounds lacking a UV chromophore. For derivatives containing a UV-active functional group, a UV-Vis detector offers excellent sensitivity and selectivity.
Table 1: Illustrative HPLC Parameters for Diol Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Gradient Program | Start at 30% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |
| Injection Volume | 10 µL |
This table represents a hypothetical set of starting parameters for method development and would require optimization for specific applications.
Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. It is particularly useful for monitoring the progress of reactions involving this compound and for quantifying the components in the resulting mixture. For GC analysis, the diol and its less volatile derivatives often require derivatization to increase their volatility and thermal stability. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers.
The separation in GC is achieved on a capillary column with a specific stationary phase, such as a non-polar polydimethylsiloxane (B3030410) or a mid-polarity phenyl-substituted phase. A flame ionization detector (FID) is typically used for quantification due to its high sensitivity to hydrocarbons and its wide linear range.
Table 2: Example GC Parameters for the Analysis of Derivatized Diols
| Parameter | Condition |
|---|---|
| Column | Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Stationary Phase | 5% Phenyl Polydimethylsiloxane |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250°C |
| Oven Program | Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
This table provides a general set of conditions that would be optimized for a specific analytical method.
Spectroscopic Methods for Elucidating Reaction Pathways and Product Structures
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound and its derivatives. These methods are crucial for confirming the identity of reaction products and for investigating the mechanisms of chemical transformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For this compound, the ¹H NMR spectrum would show characteristic signals for the methyl groups, the methylene (B1212753) groups, and the hydroxyl protons. The chemical shifts and coupling patterns of these signals can be used to confirm the connectivity of the molecule. In the case of its derivatives, changes in the NMR spectrum, such as the appearance of new signals or shifts in existing ones, can confirm the success of a chemical modification. For instance, the formation of an ester would result in a downfield shift of the protons on the adjacent carbon atoms.
Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish the complete three-dimensional structure and stereochemistry of more complex derivatives. iastate.edu
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (-CH₂OH) | ~68 |
| C2 (-CH) | ~40 |
| C3 (-CH₂) | ~50 |
| C4 (-C(CH₃)₂) | ~35 |
| C5 (-CH₂) | ~45 |
| C6 (-CH₂OH) | ~60 |
| C-CH₃ (at C2) | ~20 |
| C-CH₃ (at C4) | ~28 |
Note: These are approximate values and can vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules. They are particularly useful for identifying the presence or absence of specific functional groups.
In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups. The C-O stretching vibrations would appear in the 1000-1200 cm⁻¹ region. When the diol is converted into a derivative, such as a dicarbonyl compound, the appearance of a strong absorption band around 1700 cm⁻¹ would indicate the formation of the C=O group, while the disappearance of the broad O-H band would confirm the conversion of the hydroxyl groups.
Raman spectroscopy can provide complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak or inactive in the IR spectrum.
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.
When coupled with a chromatographic technique like GC (GC-MS) or LC (LC-MS), it becomes a highly sensitive and selective method for identifying and quantifying compounds in complex mixtures. In the study of this compound and its derivatives, MS can be used to confirm the molecular weight of the synthesized products.
The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. By analyzing the fragments, researchers can deduce the structure of the parent molecule and gain insights into the reaction mechanisms. For example, the loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols.
Thermal Analysis Techniques for Polymerization Studies
Thermal analysis techniques are indispensable in the field of polymer chemistry for characterizing the thermal properties and polymerization behavior of monomers such as this compound. These methods provide critical insights into the thermodynamics and kinetics of polymerization reactions, as well as the thermal stability and degradation characteristics of the resulting polymers. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental in establishing structure-property relationships for polymers derived from this unique branched-chain diol.
Differential Scanning Calorimetry (DSC) for Reaction Heat and Conversion
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature or time. researchgate.net In the context of polymerization, DSC is instrumental for determining the heat of reaction (enthalpy) and monitoring the degree of conversion of monomers into polymers. nih.gov
When this compound undergoes polymerization, for instance, in a polycondensation reaction with a diacid to form a polyester (B1180765), or in a polyaddition reaction with a diisocyanate to form a polyurethane, the reaction is typically exothermic. The DSC instrument detects this heat release. The total heat evolved during the process, which is proportional to the total monomer conversion, can be quantified by integrating the area of the exothermic peak in the DSC thermogram. This value represents the enthalpy of polymerization (ΔHp).
The degree of conversion (α) can be determined at any point during the reaction by comparing the heat generated up to that point (ΔHt) with the total enthalpy of polymerization. The conversion is calculated using the formula:
α = ΔHt / ΔHp
This analysis allows researchers to study the polymerization kinetics, helping to optimize reaction parameters such as temperature, catalyst concentration, and reaction time to achieve a desired molecular weight and polymer structure. The glass transition temperature (Tg) of the final polymer, a key characteristic, can also be determined from the DSC scan.
Table 1: Representative DSC Data for a Hypothetical Polymerization of this compound
| Parameter | Value | Unit |
| Onset of Polymerization (Tonset) | 165 | °C |
| Peak Exotherm Temperature (Tpeak) | 188 | °C |
| Enthalpy of Polymerization (ΔHp) | -110 | kJ/mol |
| Glass Transition Temperature (Tg) of Polymer | 75 | °C |
| Note: This table presents illustrative data for the polycondensation of this compound with a generic diacid, as would be determined by DSC analysis. Actual values would vary depending on the specific co-monomer and reaction conditions. |
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles of Polymers
Thermogravimetric Analysis (TGA) is a technique that measures the mass of a sample over time as the temperature changes. researchgate.net This method is crucial for assessing the thermal stability of polymers derived from this compound and for understanding their degradation mechanisms. The analysis provides a TGA curve, which plots the percent weight loss of the material against temperature.
From this curve, key data points are extracted to define the thermal stability of the polymer. These include the onset temperature of decomposition (Tonset), which indicates the temperature at which significant weight loss begins, and temperatures corresponding to specific percentages of weight loss (e.g., T5%, T10%, T50%). The temperature of the maximum rate of decomposition (Tmax) is determined from the derivative of the TGA curve (DTG curve). The amount of char residue remaining at the end of the experiment provides insight into the degradation pathway.
The unique 2,4,4-trimethyl substitution on the hexane (B92381) backbone of the diol can influence the thermal stability of the resulting polymers. TGA studies, conducted under an inert atmosphere (like nitrogen) or an oxidative one (like air), can elucidate how this specific chemical structure affects the degradation profile and service temperature of materials like polyesters or polyurethanes.
Table 2: Illustrative TGA Data for a Polyester Derived from this compound
| Parameter | Value (Nitrogen Atmosphere) | Unit |
| Temperature at 5% Weight Loss (T5%) | 340 | °C |
| Temperature at 10% Weight Loss (T10%) | 365 | °C |
| Temperature of Maximum Decomposition Rate (Tmax) | 390 | °C |
| Char Residue at 700 °C | 8 | % |
| Note: The data in this table is hypothetical and represents typical values for a polyester synthesized using this compound, useful for comparing its stability against other polymers. |
Theoretical and Computational Chemistry Approaches to 2,4,4 Trimethylhexane 1,6 Diol
Molecular Dynamics Simulations of Diol Interactions in Polymeric Systems
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For 2,4,4-Trimethylhexane-1,6-diol, MD simulations are particularly valuable for understanding its behavior when incorporated into a larger polymeric system, such as a polyurethane or polyester (B1180765). These simulations can provide insights into how the structure of the diol influences the macroscopic properties of the polymer. udel.eduresearchgate.net
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate the dynamic evolution of the system. This allows for the observation of processes such as polymer chain folding, intermolecular interactions, and the formation of microstructures. For a polymer containing this compound, MD simulations could be used to investigate:
Chain Packing and Density: How the bulky trimethyl groups affect the way polymer chains pack together, which in turn influences the material's density and mechanical properties.
Hydrogen Bonding: The formation and dynamics of hydrogen bonds between the hydroxyl groups of the diol and other functional groups in the polymer matrix, which are crucial for the material's strength and thermal stability.
Glass Transition Temperature (Tg): By simulating the polymer at different temperatures, the transition from a rigid, glassy state to a more flexible, rubbery state can be observed, allowing for the prediction of the glass transition temperature.
Computational Modeling in Polymer Design and Property Prediction
The ultimate goal of applying theoretical and computational chemistry to a monomer like this compound is to aid in the rational design of new polymers with desired properties. By combining the insights gained from quantum chemical calculations, MD simulations, and DFT, it is possible to build computational models that can predict the macroscopic properties of a polymer based on its chemical structure.
These models can be used to screen virtual libraries of monomers and predict the properties of the resulting polymers without the need for extensive experimental synthesis and testing. For instance, a computational model could be developed to predict the tensile strength, elasticity, or thermal stability of a series of polyurethanes synthesized from different diols, including this compound.
This in silico approach to polymer design can significantly accelerate the development of new materials for a wide range of applications, from coatings and adhesives to biomedical devices. While direct computational studies on this compound are not yet prevalent in the literature, the application of these powerful theoretical tools holds great promise for unlocking the full potential of this and other novel monomers in the field of polymer chemistry.
Future Research Directions and Unresolved Challenges Pertaining to 2,4,4 Trimethylhexane 1,6 Diol
Innovations in Sustainable Synthesis of Branched Diols
The conventional production of diols, including branched structures like 2,4,4-trimethylhexane-1,6-diol, predominantly relies on chemical synthesis from non-renewable fossil resources. nih.gov This dependency raises significant concerns regarding long-term sustainability and environmental impact, such as greenhouse gas emissions associated with the manufacturing process. nih.gov Consequently, a major research thrust is the development of green, bio-based synthesis routes.
A promising avenue is the use of metabolically engineered microorganisms to produce diols from renewable feedstocks like glucose. nih.gov Researchers have successfully engineered Escherichia coli to biosynthesize various diols by leveraging and optimizing endogenous and exogenous metabolic pathways. nih.gov This approach involves converting simple sugars into key intermediates that are then enzymatically transformed into the desired diol products. nih.gov Another area of innovation is biocatalysis, which employs isolated enzymes for specific chemical transformations. semanticscholar.orgresearchgate.net Cytochrome P450 monooxygenases, for instance, are being explored for their ability to perform selective oxyfunctionalization of C-H bonds, a key step in producing diols from alkanes or fatty acids. semanticscholar.org
These bio-based methods offer the potential for lower energy consumption, reduced environmental pollution, and the use of sustainable raw materials. nih.gov However, significant challenges remain in achieving commercially viable titers and yields that can compete with established chemical processes. nih.gov
| Synthesis Parameter | Conventional Chemical Synthesis | Emerging Biocatalytic/Microbial Synthesis |
|---|---|---|
| Primary Feedstock | Fossil fuels (e.g., propylene, butane) nih.gov | Renewable biomass (e.g., glucose, xylose) nih.gov |
| Process Conditions | High temperature and pressure nih.gov | Mild conditions (e.g., ambient temperature and pressure) researchgate.net |
| Environmental Impact | Higher greenhouse gas emissions, reliance on non-renewables nih.gov | Lower carbon footprint, potential for carbon neutrality nih.gov |
| Key Challenge | Sustainability and environmental concerns nih.gov | Achieving high yields and productivity for industrial scale-up nih.gov |
Exploration of Novel Polymer Architectures Incorporating this compound
This compound serves as a monomer in the synthesis of polymers such as polyesters and polyurethanes. lookchem.com Its asymmetric branching is a key feature that researchers are leveraging to create novel polymer architectures with unique properties. The incorporation of branched diols into a polymer backbone disrupts the regular chain packing that is typical of polymers made from linear diols. acs.org
This disruption has a significant impact on the material's thermal properties. Research has shown that using branched secondary diols leads to polymers with higher glass transition temperatures (Tg) compared to those made from their primary linear diol equivalents. rsc.orgrsc.orgpolyestertime.com The methyl side groups increase steric hindrance and reduce the flexibility of the polymer chains, which in turn elevates the Tg. acs.org
Future research will likely focus on synthesizing a wider range of complex polymer architectures, such as star polymers, hyperbranched polymers, and block copolymers, using this compound as a key building block. Understanding how the specific placement and concentration of this branched monomer affect the final polymer's morphology and performance is an active area of investigation. This exploration could lead to the design of polymers with precisely tailored melt viscosity, solubility, and mechanical characteristics.
Development of High-Performance Materials with Tuned Functionalities
The ability to tune material properties by incorporating this compound is a critical area for future research. The structural attributes of this diol directly contribute to the production of high-performance materials for applications in coatings, adhesives, and specialty resins. lookchem.com
The introduction of methyl branches can alter several key performance metrics:
Thermal Stability: The increased Tg imparted by the branched structure can extend the service temperature range of the material. acs.org
Mechanical Properties: The disruption of crystallinity can lead to amorphous polymers with improved toughness and flexibility.
Solubility and Compatibility: The branched structure can enhance the solubility of the polymer in certain solvents and improve its compatibility in blends with other polymers.
A significant unresolved challenge is to develop predictive models that link the concentration of this compound in a copolymer to its final physical properties. For example, in copolyesters, varying the ratio of this branched diol to other linear diols could allow for precise control over properties like stiffness, strength, and degradation rate. researchgate.net This would enable the creation of "drop-in" solutions where this monomer is used to modify existing polymer formulations to meet specific performance targets.
| Polymer Property | Effect of Incorporating this compound | Underlying Mechanism |
|---|---|---|
| Glass Transition Temperature (Tg) | Increases rsc.orgrsc.orgpolyestertime.com | Methyl branches increase steric hindrance and reduce chain mobility. acs.org |
| Crystallinity | Decreases/Inhibits | Asymmetric structure disrupts regular polymer chain packing. acs.org |
| Material Strength | Tunable | Alters interchain interactions and morphology. researchgate.net |
| Hydrophobicity | Potentially Increases | Introduction of additional hydrocarbon (methyl) groups. researchgate.net |
Life Cycle Assessment and Environmental Impact of this compound Production and Use
A comprehensive understanding of the environmental impact of this compound across its entire life cycle is currently lacking. A formal Life Cycle Assessment (LCA) would quantify the environmental footprint from raw material extraction ("cradle") to end-of-life disposal or recycling ("grave").
The production phase is a key focus. As noted, shifting from petrochemical-based synthesis to bio-based routes is expected to significantly reduce the environmental burden. nih.gov An LCA would need to compare the energy inputs, water usage, and greenhouse gas emissions of these different production pathways.
Future research must focus on generating the empirical data needed for a complete LCA, including studies on the biodegradability of polymers containing this diol and the potential for chemical recycling to recover the monomer for a circular economy model.
Q & A
Q. Table 1: Experimental Physicochemical Properties (Analogous Compounds)
| Property | Value (Diamine Analog) | Method | Reference |
|---|---|---|---|
| Density (g/cm³) | 0.856 | Pycnometry | |
| Boiling Point (°C) | 224.1 | Distillation | |
| LogP | 2.75 | HPLC/Partitioning |
Advanced: How is this compound utilized in designing polymer networks?
Methodological Answer:
The diol may serve as a chain extender or crosslinker in polyurethane (PU) or polyamide systems, similar to its diamine counterpart in copolyamides (e.g., PA NDT/INDT) . Key methodologies:
- Polyaddition Reactions : React with diisocyanates (e.g., TMDI isomers) using catalysts like dibutyl tin dilaurate (DBTDL) at 60–80°C to form urethane linkages .
- Network Optimization : Vary stoichiometric ratios (e.g., [NCO]:[OH]) to control crosslinking density and mechanical properties .
- Characterization : DMA for viscoelastic behavior and tensile testing for modulus/elongation .
Advanced: What strategies are effective for incorporating this compound into copolymer systems?
Methodological Answer:
The diol can enhance solubility or flexibility in copolymers. Experimental approaches include:
- Copolyester Synthesis : Combine with diacids (e.g., adipic acid) via melt polycondensation at 150–200°C under nitrogen .
- Hybrid Networks : Blend with star-shaped precursors (e.g., PCL or PPD-based polyols) for tunable thermal transitions (Tg ~155°C for PA NDT/INDT analogs) .
- Structure-Property Analysis : Use SAXS/WAXS to assess crystallinity and FTIR for hydrogen-bonding interactions .
Advanced: How does branching in this compound influence solubility and molecular interactions?
Methodological Answer:
The branched methyl groups reduce polarity, increasing solubility in non-polar solvents (LogP ~2.75) . Methodological insights:
- Solubility Screening : Test in solvents like ethyl acetate, dichloromethane, and cyclohexane via cloud-point titration .
- Molecular Dynamics (MD) : Simulate Hansen solubility parameters to predict compatibility with polymer matrices .
- Hydrogen Bonding : FTIR deconvolution to quantify free vs. bonded -OH groups in bulk vs. solution states .
Advanced: How to assess the hydrolytic stability of this compound under varying pH and temperature?
Methodological Answer:
- Accelerated Aging : Incubate diol solutions (e.g., in water/ethanol) at 40–80°C and pH 3–11 for 1–4 weeks .
- Degradation Analysis : Monitor via:
- Titration : Quantify residual hydroxyl groups.
- GC-MS : Identify degradation byproducts (e.g., trimethylhexene isomers) .
- Kinetic Modeling : Fit data to Arrhenius or pseudo-first-order models to predict shelf life .
Advanced: What analytical methods resolve structural isomers or impurities in this compound?
Methodological Answer:
- Chiral Chromatography : Use chiral columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases to separate stereoisomers .
- 2D NMR (HSQC, COSY) : Differentiate between 2,2,4- and 2,4,4-trimethyl branching patterns .
- Mass Spectrometry : High-resolution MS (HRMS) to detect trace impurities (e.g., residual amines or ketones) .
Advanced: How does this compound impact the thermal stability of polyurethane elastomers?
Methodological Answer:
- TGA/DTG : Compare decomposition onset temperatures (Td) of diol-based PUs vs. commercial analogs (e.g., HDI-based systems) .
- Isoconversional Analysis (Friedman) : Calculate activation energies (Ea) for degradation steps .
- Additive Effects : Incorporate flame retardants (e.g., phosphates) and assess char residue via SEM-EDS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
